1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine
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Overview
Description
1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine is a compound belonging to the dibenzo[b,f][1,4]oxazepine family These compounds are known for their diverse pharmacological activities and are of significant interest in pharmaceutical research
Preparation Methods
The synthesis of 1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach includes the reaction of substituted 2-nitro-1-bromobenzene with substituted 2-triazolylphenols . Industrial production methods often utilize microwave-induced reactions due to their efficiency and shorter reaction times .
Chemical Reactions Analysis
1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cycloaddition: The compound can participate in 1,3-dipolar cycloaddition reactions, forming various cyclic derivatives.
Scientific Research Applications
1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological pathways and interactions.
Mechanism of Action
The mechanism of action of 1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine can be compared with other similar compounds, such as:
Dibenzo[b,f][1,4]oxazepine: Lacks the trifluoromethyl and piperidine groups, resulting in different pharmacological properties.
1,2,4-Trifluorodibenzo[b,f][1,4]oxazepine: Similar structure but without the piperidine ring, leading to variations in reactivity and biological activity.
3-Piperidinodibenzo[b,f][1,4]oxazepine: Contains the piperidine ring but lacks the trifluoromethyl group, affecting its chemical and pharmacological characteristics.
Properties
Molecular Formula |
C18H15F3N2O |
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Molecular Weight |
332.3 g/mol |
IUPAC Name |
7,8,10-trifluoro-9-piperidin-1-ylbenzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C18H15F3N2O/c19-14-11-10-22-12-6-2-3-7-13(12)24-18(11)16(21)17(15(14)20)23-8-4-1-5-9-23/h2-3,6-7,10H,1,4-5,8-9H2 |
InChI Key |
XNPFKXMILAQRFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=C(C=NC4=CC=CC=C4O3)C(=C2F)F)F |
Origin of Product |
United States |
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